molecular formula C20H25N3O2 B5506617 5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione CAS No. 5705-38-4

5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

Cat. No.: B5506617
CAS No.: 5705-38-4
M. Wt: 339.4 g/mol
InChI Key: DHUPXYDROXUBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex spirocyclic indole derivative featuring a fused 1,3-diazatricyclo[3.3.1.1³,⁷]decane core. The spiro junction at position 2 of the indole moiety introduces significant steric and electronic constraints, which influence its physicochemical and biological properties. The methyl groups at positions 5 and 7 and the propyl substituent at the 1'-position further modulate its reactivity and solubility.

Properties

IUPAC Name

5,7-dimethyl-1'-propylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-4-9-23-15-8-6-5-7-14(15)20(17(23)25)21-10-18(2)11-22(20)13-19(3,12-21)16(18)24/h5-8H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUPXYDROXUBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)N4CC5(CN3CC(C4)(C5=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972529
Record name 5,7-Dimethyl-1'-propylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5705-38-4
Record name 5,7-Dimethyl-1'-propylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, it details synthetic procedures and spectral data for structurally related spiro-diazaspiro compounds, such as 6-aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., 5a–f) and their alkylated derivatives (e.g., 6a–i). Below is a comparative analysis based on structural and synthetic parallels:

Structural Similarities and Differences

Compound Class Core Structure Substituents Key Features
Target Compound Spiro[1,3-diazatricyclo[3.3.1.1³,⁷]decane-2,3'-indole] 5,7-dimethyl; 1'-propyl High steric hindrance; rigid tricyclic core with indole moiety
Diazaspiro[4.5]decane-8,10-diones (e.g., 5a–c) Spiro[4.5]decane Aryl (phenyl, methylphenyl) Smaller spiro system; planar aryl groups enhance π-π stacking interactions
Diazaspiro[5.5]undecane-3,5-diones (e.g., 5d–f) Spiro[5.5]undecane Aryl; no alkyl substituents Larger spiro ring; increased conformational flexibility

Physicochemical Properties

Property Target Compound Diazaspiro[4.5]decane (5a) Diazaspiro[5.5]undecane (5d)
Melting Point (°C) Not reported in evidence 73–74 162
Solubility Likely low (due to tricyclic core) Moderate (polar aprotic solvents) Low (nonpolar solvents)
LogP (Predicted) ~3.5 (hydrophobic substituents) ~2.8 ~3.1

The target compound’s tricyclic system and propyl chain likely reduce solubility compared to 5a–f , which lack bulky alkyl groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.